molecular formula C10H15NOS B14387963 6,6-Dimethyl-3,4,6,7-tetrahydro-2H-1,4-benzothiazin-8(5H)-one CAS No. 89500-73-2

6,6-Dimethyl-3,4,6,7-tetrahydro-2H-1,4-benzothiazin-8(5H)-one

Cat. No.: B14387963
CAS No.: 89500-73-2
M. Wt: 197.30 g/mol
InChI Key: YDOFFHXVJSWLLU-UHFFFAOYSA-N
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Description

6,6-Dimethyl-3,4,6,7-tetrahydro-2H-1,4-benzothiazin-8(5H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. Compounds of this nature are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-3,4,6,7-tetrahydro-2H-1,4-benzothiazin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a 2-aminothiophenol derivative with a suitable ketone or aldehyde under acidic or basic conditions to form the desired benzothiazinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-3,4,6,7-tetrahydro-2H-1,4-benzothiazin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-3,4,6,7-tetrahydro-2H-1,4-benzothiazin-8(5H)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, or interacting with cellular pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazine: A related compound with similar structural features.

    Benzothiazole: Another sulfur-containing heterocycle with different biological activities.

    Thiazolidine: A simpler sulfur-containing ring structure.

Uniqueness

6,6-Dimethyl-3,4,6,7-tetrahydro-2H-1,4-benzothiazin-8(5H)-one is unique due to its specific substitution pattern and ring structure, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

89500-73-2

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

6,6-dimethyl-3,4,5,7-tetrahydro-2H-1,4-benzothiazin-8-one

InChI

InChI=1S/C10H15NOS/c1-10(2)5-7-9(8(12)6-10)13-4-3-11-7/h11H,3-6H2,1-2H3

InChI Key

YDOFFHXVJSWLLU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)SCCN2)C

Origin of Product

United States

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